B1575710 Temporin-RN3

Temporin-RN3

Cat. No.: B1575710
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-RN3 is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Rana nigrovittata . With a sequence of FFPLLFGALSSHLPKLF and a length of 17 amino acids, it is part of the temporin family, which are short, cationic peptides known for their broad-spectrum activity against microorganisms . This product is provided as a lyophilized powder with a high purity of 97.1% (HPLC) and is intended for research use only; it is not for diagnostic or therapeutic applications in humans . The primary research value of this compound lies in its potent activity against both Gram-positive and Gram-negative bacteria. Studies report its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa PAO1, with a minimum inhibitory concentration (MIC) of 3.75 µg/ml for both . Its mechanism of action, shared with many temporins, is believed to involve interacting with and disrupting the integrity of bacterial cell membranes, leading to cell death . This makes it a compelling candidate for investigating new anti-infective strategies, especially in the face of growing antibiotic resistance . Researchers are exploring temporins like this compound for various potential applications, including their role in combinatorial therapies with conventional antibiotics to enhance efficacy, as topical agents for treating skin infections, and in the development of novel antimicrobial materials . For optimal stability, the peptide should be stored in a freezer at or below -20 °C .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFPLLFGALSSHLPKLF

Origin of Product

United States

Molecular and Cellular Biology of Temporin Rn3 Activity

Antimicrobial Spectrum of Temporin-RN3 and Related Temporins

The temporin family of peptides exhibits a broad range of antimicrobial activities, though individual members can show significant variation in their specific targets. conicet.gov.arnih.govmdpi.com Generally, temporins are more potent against Gram-positive bacteria than Gram-negative bacteria. mdpi.complos.org

Activity against Gram-Positive Bacterial Strains

Temporins as a family are known for their potent activity against Gram-positive bacteria. mdpi.complos.org this compound has demonstrated activity against Staphylococcus aureus. cpu-bioinfor.org Other members of the temporin family, such as temporin A, B, G, and various synthetic analogues, have shown significant efficacy against a range of Gram-positive bacteria, including Bacillus subtilis, Enterococcus faecium, and Streptococcus pyogenes. mdpi.commdpi.complos.orgnih.gov The mechanism of action is often attributed to the disruption of the bacterial cell membrane. asm.orgfrontiersin.org

Table 1: Activity of this compound and Related Temporins against Gram-Positive Bacteria

Peptide Strain MIC (µg/mL) Reference
This compound Staphylococcus aureus 3.75 cpu-bioinfor.org
Temporin A Staphylococcus aureus Cowan 1 - (LC: 2.3 µM) researchgate.net
Temporin B Staphylococcus aureus A170 25 mdpi.com
Temporin G Enterococcus faecium - mdpi.com
Temporin-FLa Staphylococcus aureus (MRSA) - frontiersin.org
Temporin-GHa Staphylococcus aureus - mdpi.com
Temporin-WY2 Gram-positive bacteria Potent activity nih.gov

MIC: Minimum Inhibitory Concentration; LC: Lethal Concentration. Note: Direct MIC values for all peptides against all strains were not uniformly available in the provided sources. Some data is presented as general activity or lethal concentration.

Activity against Gram-Negative Bacterial Strains

While generally less effective against Gram-negative bacteria, some temporins, including this compound, have demonstrated activity against these microbes. nih.govmdpi.com this compound has been shown to be active against Pseudomonas aeruginosa. cpu-bioinfor.org The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, often presents a barrier to many antimicrobial peptides. nih.govmdpi.com However, some temporins, like Temporin L, can interact with and neutralize LPS, contributing to their activity against Gram-negative bacteria. nih.gov Modifications to temporin structures, such as increasing their positive charge, have been shown to enhance their activity against Gram-negative strains like Escherichia coli. mdpi.comnih.gov

Table 2: Activity of this compound and Related Temporins against Gram-Negative Bacteria

Peptide Strain MIC (µg/mL) Reference
This compound Pseudomonas aeruginosa PAO1 3.75 cpu-bioinfor.org
Temporin L Gram-negative bacteria Active plos.org
Temporin-GHaK Escherichia coli Increased activity mdpi.com
Temporin-WY2 analogues Escherichia coli 8- to 64-fold more potent than parent nih.gov
Temporin-SHe Escherichia coli, Acinetobacter baumannii 25 µM ird.fr

MIC: Minimum Inhibitory Concentration. Note: Data represents a mix of specific MIC values and descriptive activity levels.

Antifungal and Anti-Yeast Activities

This compound is reported to have antifungal activity. novoprolabs.comcpu-bioinfor.org Several other members of the temporin family also exhibit efficacy against various fungi and yeasts. conicet.gov.arasm.orgcdnsciencepub.com For instance, Temporin B is active against Candida albicans, and Temporin L has shown activity against several Candida species. mdpi.comresearchgate.net The antifungal mechanism of temporins is also believed to involve the permeabilization of the fungal cell membrane. asm.orgresearchgate.net Analogues of temporins, such as [K3]temporin-SHa, have been specifically designed to enhance antifungal activity against medically relevant yeasts. cdnsciencepub.com

Table 3: Antifungal and Anti-Yeast Activity of Temporins

Peptide Organism Activity Reference
This compound Fungi Antifungal activity novoprolabs.comcpu-bioinfor.org
Temporin B Candida albicans LC: 4.0 µM mdpi.com
Temporin L Candida species Active researchgate.net
[K3]temporin-SHa Yeasts MIC range 3–25 μM cdnsciencepub.com
Temporin-SHa Candida albicans MIC ≥256 µg/mL mdpi.com
Cyclic Temporin L analogues Candida species Significant activity nih.gov

MIC: Minimum Inhibitory Concentration; LC: Lethal Concentration.

Antiviral Properties of Temporin Family Members

While research on the antiviral properties of this compound is limited, the broader temporin family has demonstrated notable antiviral activity. mdpi.commdpi.comuniroma1.it Studies have shown that temporins can be effective against enveloped viruses. asm.orguniroma1.it For example, Temporin B has been shown to inhibit Herpes Simplex Virus 1 (HSV-1) by disrupting the viral envelope. asm.orguniroma1.it Similarly, Temporin G has been found to affect the HSV-1 life cycle and interact directly with the virion. mdpi.com Analogues of temporin-1CEb have also shown efficacy against HSV-1, including drug-resistant strains, by interfering with viral attachment to host cells. frontiersin.orgnih.gov The antiviral mechanism of temporins often involves direct interaction with and disruption of the viral particle. asm.orgmdpi.com

Activity against Drug-Resistant Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

A significant area of interest is the activity of temporins against antibiotic-resistant bacteria. mdpi.comnih.gov Several temporins and their analogues have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govmdpi.com For example, analogues of temporin-GHa can permeabilize the cytoplasmic membrane of MRSA and inhibit biofilm formation. mdpi.comnih.gov Similarly, temporin-1CEb analogues have demonstrated bactericidal effects against MRSA. mdpi.comresearchgate.net This activity against resistant strains highlights the potential of temporins as alternative therapeutic agents. nih.govnih.gov

Cell Selectivity and Interaction with Eukaryotic Cells (In Vitro Studies)

A crucial aspect of the therapeutic potential of antimicrobial peptides is their selectivity for microbial cells over host eukaryotic cells. conicet.gov.arasm.org Temporins generally exhibit a degree of cell selectivity, being less toxic to mammalian cells at concentrations effective against microbes. conicet.gov.arplos.org The interaction of temporins with eukaryotic cells is influenced by factors such as the peptide's hydrophobicity and the composition of the cell membrane. frontiersin.org For instance, some proline-hinged peptides have lower toxicity toward mammalian cells due to reduced membrane binding compared to highly α-helical AMPs. researchgate.net While some temporins, like Temporin L, can have strong hemolytic activity, many others, including Temporin B, are not cytotoxic at effective antimicrobial concentrations. asm.orgplos.org In vitro studies using models like human keratinocytes have shown that some temporin analogues can effectively kill intracellular bacteria without harming the host cells. mdpi.commdpi.com

Immunomodulatory and Anti-Inflammatory Effects of Temporins

Temporins, a family of antimicrobial peptides (AMPs) primarily isolated from amphibian skin, exhibit a range of biological activities beyond direct microbial killing, including significant immunomodulatory and anti-inflammatory effects. conicet.gov.ar These peptides are typically short, consisting of 8-17 amino acids, and possess a net positive charge, features that facilitate their interaction with both microbial and host cell membranes. nih.govnih.gov this compound, a 17-amino-acid peptide (FFPLLFGALSSHLPKLF) identified in the frog Rana ornativentris, contains two basic residues, contributing to its cationic nature. conicet.gov.arnih.gov While direct studies on this compound's immunomodulatory capacity are limited, the activities of other members of the temporin family provide a strong basis for its potential role in modulating host immune responses.

The anti-inflammatory properties of temporins have been demonstrated in various preclinical models. For instance, synthetic analogues of Temporin L have been shown to exert potent anti-inflammatory activity in a zymosan-induced peritonitis model in mice. nih.gov Simultaneous administration of these peptides significantly reduced the hallmarks of acute inflammation, including the infiltration of leukocytes into the peritoneal cavity. nih.gov This was accompanied by a marked decrease in the production of key pro-inflammatory mediators. nih.gov

Further investigation into the mechanism reveals that temporins can modulate cytokine and chemokine synthesis. In the zymosan-induced inflammation model, Temporin L analogues led to a significant reduction in the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Moreover, flow cytometry analysis indicated a selective modulation of infiltrating inflammatory monocytes by one of the Temporin L-derived peptides. nih.gov Similarly, Temporin 1CEa has been found to bind to bacterial lipopolysaccharide (LPS), a potent inflammatory trigger, thereby inhibiting its pro-inflammatory effects by downregulating the MyD88-dependent signaling pathway and reducing the release of TNF-α and IL-6. nih.gov Studies involving Temporin A and a modified Temporin B have also highlighted their remarkable anti-inflammatory activity in vivo, suggesting their potential to counteract sepsis, an overzealous inflammatory response to infection. plos.org

Table 1: Effects of Temporin Analogues on Inflammatory Mediators

Peptide Model Key Findings Reference
Temporin L Analogues Zymosan-induced peritonitis in mice Reduced leukocyte infiltration; Decreased levels of IL-6, TNF-α, and MCP-1. nih.gov nih.gov
Temporin 1CEa In vitro LPS stimulation Binds LPS; Reduces TNF-α and Interleukin-6 release via MyD88 pathway. nih.gov nih.gov

| Temporin A + Modified Temporin B | In vivo bacterial infection model | Exhibited significant anti-inflammatory activity against sepsis. plos.org | plos.org |

Anti-Biofilm Properties and Mechanism of Action

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.com Antimicrobial peptides, including members of the temporin family, have emerged as promising agents for combating biofilm-related infections. researchgate.netmdpi.com Temporins demonstrate significant activity in both preventing the formation of biofilms and eradicating established ones. nih.govfrontiersin.org

The anti-biofilm efficacy of temporins has been documented against several clinically relevant pathogens. For example, analogues of Temporin-GHa have shown potent activity against biofilms of the cariogenic bacterium Streptococcus mutans. mdpi.com These peptides were effective at inhibiting biofilm formation and disrupting mature biofilms at various concentrations. mdpi.com Similarly, Temporin-FL and its synthetic analogue, Temporin-FLa, displayed significant anti-biofilm capabilities against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

The mechanism by which temporins disrupt biofilms is multifaceted. The primary mode of action involves direct interaction with and disruption of the bacterial cell membrane. mdpi.comfrontiersin.org

Membrane Permeabilization : Like their action on planktonic bacteria, temporins interact with the negatively charged components of the bacterial cell envelope. mdpi.com This interaction leads to membrane permeabilization and depolarization, causing the leakage of intracellular contents and ultimately cell death within the biofilm. nih.govmdpi.comfrontiersin.org Scanning electron microscopy has visualized this damage, showing crumpled and rough membrane surfaces on bacteria within biofilms treated with temporins. frontiersin.org

Inhibition of Adhesion and Biofilm Formation : Temporins can act at sub-inhibitory concentrations to prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. nih.govfrontiersin.org This is achieved in part by altering bacterial surface properties. For instance, GHa-derived peptides were found to decrease the surface hydrophobicity and autoaggregation of MRSA in a concentration-dependent manner. nih.gov

Downregulation of Biofilm-Associated Genes : Beyond physical disruption, temporins can interfere with the genetic pathways controlling biofilm development. Studies on MRSA have shown that temporin-derived peptides can downregulate the expression of the icaADBC operon. nih.gov This operon is responsible for synthesizing polysaccharide intercellular adhesin (PIA), a key component of the staphylococcal biofilm matrix. nih.gov By suppressing these genes, the peptides effectively inhibit the structural formation of the biofilm. nih.gov

Table 2: Anti-Biofilm Activity of Temporin Analogues

Peptide Target Organism Activity Mechanism Reference
Temporin-GHa Analogues Streptococcus mutans Inhibited biofilm formation and eradicated mature biofilms. mdpi.com Membrane disruption, leakage of intracellular contents. mdpi.com mdpi.com
Temporin-FL / FLa MRSA Inhibited biofilm formation and disrupted mature biofilms. frontiersin.org Membrane disruption. frontiersin.org frontiersin.org

| GHa-Derived Peptides | MRSA | Inhibited biofilm formation and eradicated mature biofilms. nih.gov | Membrane permeabilization, decreased surface hydrophobicity, downregulation of icaADBC genes. nih.gov | nih.gov |

Elucidation of Temporin Rn3 Mechanisms of Action

Membrane-Targeting Mechanisms

The cell membrane is the first line of defense for microbial cells and, consequently, a primary target for many antimicrobial agents. Temporin-RN3, like other temporins, is adept at interacting with and compromising this vital barrier. conicet.gov.arfrontiersin.org

Interaction with Microbial Cell Membranes and Phospholipid Bilayers

This compound is a small, cationic peptide, typically composed of a sequence of hydrophobic and hydrophilic amino acids. conicet.gov.arnih.gov This amphipathic nature is crucial for its interaction with microbial membranes. frontiersin.orgnih.gov The peptide, which may be unstructured in an aqueous environment, adopts an α-helical conformation upon encountering the hydrophobic environment of the cell membrane. conicet.gov.armdpi.com

The initial attraction between this compound and the microbial cell is often electrostatic. mdpi.comnih.gov The positively charged residues on the peptide are drawn to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov This initial binding is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer. frontiersin.orgnih.gov

Permeabilization and Disruption of Membrane Integrity

Following its insertion into the membrane, this compound disrupts the normal packing of the lipid molecules, leading to increased permeability. conicet.gov.armdpi.comnih.govresearchgate.net This permeabilization allows for the leakage of essential intracellular components, such as ions and metabolites, and the influx of water, ultimately leading to cell death. frontiersin.orgresearchgate.net Studies have shown that temporins can cause the release of fluorescent markers from lipid vesicles, a clear indication of their ability to compromise membrane integrity. researchgate.netnih.gov The extent of this disruption is often dose-dependent. nih.gov

Pore Formation Models and Associated Research

The precise mechanism by which this compound and other temporins create openings in the membrane is a subject of ongoing research, with several models proposed. nih.gov

Barrel-stave model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a hydrophilic pore.

Toroidal pore model: Here, the peptides also insert into the membrane but induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the head groups of the lipid molecules. nih.gov

Carpet-like mechanism: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." nih.govplos.org Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. nih.govplos.org

Research on temporins suggests that they can act via a "carpet-like" mechanism, which can involve the formation of toroidal pores or other complex structures depending on the peptide's concentration and sequence. nih.govplos.org Some studies on Temporin L, a related peptide, indicate that it causes size-dependent release of markers without a detergent-like effect, suggesting the formation of localized, pore-like openings. nih.gov

Interactive Table: Proposed Pore Formation Models for Antimicrobial Peptides

ModelDescriptionKey Features
Barrel-Stave Peptides insert perpendicularly into the membrane, forming a barrel-like pore.Hydrophilic faces of peptides line the pore.
Toroidal Pore Peptides and lipid head groups line the pore, with the lipid bilayer bent inward.Involves significant membrane curvature.
Carpet-Like Peptides accumulate on the membrane surface, disrupting it like a detergent at a critical concentration.Can lead to membrane micellization.

Role of Membrane Lipid Composition in this compound Interaction

The lipid composition of the target membrane plays a significant role in the efficacy of this compound. researchgate.netnih.gov The presence of anionic (negatively charged) lipids in microbial membranes, such as phosphatidylglycerol (PG), is a key factor in the initial electrostatic attraction of the cationic peptide. nih.govnih.gov In contrast, the membranes of eukaryotic cells, such as human red blood cells, are typically composed of zwitterionic (neutrally charged) phospholipids (B1166683) like phosphatidylcholine (PC), making them less susceptible to the action of many AMPs. researchgate.net

However, studies on Temporin L have shown that it can perturb both neutral and negatively charged membranes, although the presence of negatively charged lipids can sometimes inhibit its lytic activity. nih.gov This suggests a complex interplay between the peptide and the specific lipid environment.

Intracellular Mechanism of Action

While membrane disruption is a primary bactericidal mechanism, some antimicrobial peptides, including temporins, can translocate across the cell membrane and interact with intracellular targets. frontiersin.orgnih.gov This adds another layer to their antimicrobial arsenal.

Inhibition of Intracellular Processes (e.g., protein and nucleic acid synthesis)

Once inside the cell, this compound has the potential to interfere with vital cellular processes. frontiersin.org The inhibition of protein and nucleic acid synthesis is a known mechanism for some antimicrobial agents. researchgate.netatsu.edulibretexts.org By binding to components of the ribosome or interfering with the enzymes involved in DNA replication and transcription, these agents can halt cell growth and proliferation. researchgate.netlibretexts.orgsigmaaldrich.com While the specific intracellular targets of this compound are still under investigation, the possibility of it inhibiting such fundamental processes cannot be ruled out and represents an important area for future research. frontiersin.orgnih.gov

Interaction with Intracellular Targets (e.g., DNA, RNA, vital enzymes)

The primary mechanism of action for the temporin family of antimicrobial peptides (AMPs) is widely recognized as the perturbation and disruption of the microbial cytoplasmic membrane. conicet.gov.arplos.org This interaction is facilitated by the peptides' amphipathic α-helical structure, which allows them to insert into and destabilize the lipid bilayer of bacterial membranes. plos.org

While membrane disruption is the principal mechanism, some AMPs are known to translocate across the bacterial membrane without causing complete lysis and then interact with internal cellular components. nih.govinformahealthcare.com These intracellular activities can include binding to nucleic acids (DNA and RNA) or interfering with the function of vital enzymes, thereby inhibiting processes like DNA replication, protein synthesis, or cellular metabolism. nih.govinformahealthcare.com For some temporin analogues, such as a modified form of temporin B, the mechanism of action has been suggested to involve an intracellular target. researchgate.net

However, specific research detailing the interaction of this compound with intracellular targets such as DNA, RNA, or vital enzymes is not extensively documented in the available scientific literature. While the potential for such interactions exists within the broader functional scope of antimicrobial peptides, dedicated studies to identify and characterize specific intracellular binding partners for this compound are limited. nih.gov

Synergistic Interactions with Conventional Antimicrobials

For instance, studies on other members of the temporin family have demonstrated notable synergistic effects. Temporin A has shown synergy with antibiotics such as imipenem (B608078), ceftazidime, and linezolid (B1675486) against various bacterial strains. nih.govplos.org Similarly, Temporin L exhibits strong synergistic activity with β-lactam antibiotics like piperacillin (B28561) and imipenem against certain E. coli strains. conicet.gov.ar

The degree of interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) Index. This index is calculated from the minimal inhibitory concentrations (MICs) of the drugs when used alone versus in combination. The nature of the interaction is then classified based on the resulting FICI value, as detailed in the table below.

FICI ValueInterpretationDescription
≤ 0.5SynergyThe combined effect of the two agents is significantly greater than the sum of their individual effects. ontosight.aiactascientific.com
> 0.5 to ≤ 1.0AdditiveThe combined effect is equal to the sum of the individual effects. ontosight.aiactascientific.com
> 1.0 to ≤ 4.0IndifferenceThe agents do not interact and their combined effect is no different from the most effective agent alone. ontosight.aiactascientific.com
> 4.0AntagonismThe combined effect is less than the effect of the more effective agent alone. ontosight.aiactascientific.com

Structural Biology and Structure Activity Relationship Sar Studies of Temporin Rn3

Conformational Analysis of Temporin-RN3

The spatial arrangement of this compound is not fixed; it adapts its conformation in response to its environment, a characteristic that is crucial for its antimicrobial activity.

Alpha-Helical Conformation in Membrane-Mimicking Environments

In aqueous solutions, many temporins, including likely homologues of this compound, exist in a disordered or random coil state. biorxiv.orgnih.gov However, upon encountering a membrane-like environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a significant conformational change, folding into an α-helical structure. biorxiv.orgnih.govnih.gov This transition is a key step in their mechanism of action, facilitating their interaction with and insertion into microbial membranes. biorxiv.orgmdpi.com The α-helical structure is essential for the peptide to span or disrupt the lipid bilayer of target cells. mdpi.comnih.gov For instance, studies on other temporins like Temporin L have shown that they fold into α-helices at the surface of lipid bilayers. mdpi.com This induced folding is a common feature among many antimicrobial peptides and is considered a prerequisite for their membrane-disrupting activities. researchgate.net

Amphipathicity and Hydrophobicity Profile

The α-helical conformation of this compound gives rise to an amphipathic structure, meaning it has distinct hydrophobic and hydrophilic regions. wikipedia.org This is readily visualized using a helical wheel projection, where the hydrophobic amino acid residues are clustered on one face of the helix, and the polar or charged residues are on the opposite face. wikipedia.orgresearchgate.net This segregation of residues is critical for its interaction with cell membranes. nih.gov The hydrophobic face is thought to insert into the lipid core of the membrane, while the hydrophilic face remains at the lipid-water interface. rcsb.org

Below is a table detailing the physicochemical properties of this compound.

PropertyValue
Sequence FFPLLFGALSSHLPKLF
Sequence Length 17
Molecular Formula C99H144N20O20
Molecular Mass 1934.35 Da
Net Charge +2
Isoelectric Point (pI) 8.76
Hydrophobicity 1.159
Aliphatic Index 120.59
Hydrophobic Residues 10
Basic Residues 2
Acidic Residues 0
Data sourced from DRAMP database. cpu-bioinfor.org

Role of C-Terminal Amidation

A common feature of many naturally occurring antimicrobial peptides, including those in the temporin family, is the amidation of the C-terminus. nih.govconicet.gov.ar In this compound, the C-terminus is amidated, which means the typical carboxyl group (-COOH) is replaced by an amide group (-CONH2). cpu-bioinfor.org This post-translational modification has a significant impact on the peptide's biological activity.

The primary role of C-terminal amidation is to neutralize the negative charge of the carboxyl group, thereby increasing the net positive charge of the peptide. core.ac.uk This enhances the electrostatic interactions between the cationic peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids. core.ac.uk Furthermore, C-terminal amidation can also contribute to the stabilization of the α-helical structure and increase the peptide's resistance to degradation by carboxypeptidases. iiitd.edu.innih.gov Studies on other peptides have shown that the primary amide group at the C-terminus is a crucial motif for membrane binding, and its absence or modification can significantly reduce antimicrobial efficacy. researchgate.net

Impact of Amino Acid Sequence and Composition on Biological Activity

The specific sequence and composition of amino acids in this compound are the primary determinants of its structural and functional properties.

Influence of Net Positive Charge on Antimicrobial Efficacy

This compound possesses a net positive charge of +2 at neutral pH, attributed to its basic amino acid residues and C-terminal amidation. cpu-bioinfor.org This positive charge is a critical factor for its antimicrobial activity. frontiersin.orgconicet.gov.ar The initial step in the mechanism of action for many cationic AMPs is the electrostatic attraction to the negatively charged surfaces of bacterial membranes. nih.gov This interaction concentrates the peptide on the cell surface, facilitating subsequent disruptive processes. frontiersin.org

The magnitude of the net positive charge often correlates with antimicrobial potency, although there is an optimal range. researchgate.netnih.gov Increasing the positive charge can enhance antimicrobial activity, particularly against Gram-negative bacteria, but excessive charge can also lead to increased toxicity towards host cells. researchgate.netnih.gov Therefore, the +2 charge of this compound represents a balance that allows for effective antimicrobial action. conicet.gov.ar

Role of Hydrophobic Residues in Membrane Affinity

The amino acid sequence of this compound is rich in hydrophobic residues. cpu-bioinfor.org These residues, particularly leucine (B10760876) (L) and phenylalanine (F), play a crucial role in the peptide's ability to interact with and disrupt microbial membranes. conicet.gov.ar Once the peptide is attracted to the membrane surface via electrostatic interactions, the hydrophobic residues drive the insertion of the peptide into the nonpolar lipid core of the bilayer. rcsb.orgcreative-proteomics.com

The degree of hydrophobicity influences the peptide's affinity for the membrane and its lytic capability. frontiersin.org A higher hydrophobicity generally leads to stronger membrane interactions. mdpi.com The arrangement of these hydrophobic residues within the amphipathic α-helical structure is what allows for the formation of pores or other membrane-destabilizing structures, ultimately leading to cell death. nih.govmdpi.com

Significance of Conserved and Variable Residues within Temporins

The temporin family of antimicrobial peptides (AMPs) is characterized by significant sequence variability, which contributes to their broad range of biological activities. conicet.gov.ar Despite this diversity, certain structural features and amino acid residues are conserved, pointing to their essential roles in the peptides' function. Temporins are typically short, ranging from 8 to 17 amino acids, possess a net positive charge between 0 and +3 at neutral pH, and are amidated at their C-terminus. conicet.gov.arnih.govmdpi.comcnr.it

Most temporins contain a single basic residue, typically Lysine (B10760008), which provides the cationic nature necessary for the initial electrostatic attraction to negatively charged bacterial membranes. conicet.gov.arnih.gov However, some members, including this compound (Sequence: FFPLLFGALSSHLPKLF), possess two basic residues (Histidine at position 12 and Lysine at position 15), resulting in a net charge of +2. conicet.gov.arnih.govnovoprolabs.com The conserved residues are often integral to the peptide's structural stability and core function, while the variable residues allow for a fine-tuning of activity against different microbial targets. bakerlab.org The spatial clustering of conserved hydrophobic residues is often linked to the stability of the peptide's core structure. bakerlab.org

Rational Design and Modification of this compound Analogues for Enhanced Activity and Selectivity

The natural diversity of temporins provides a rich template for the rational design of new peptide analogues with improved characteristics. By systematically modifying the primary sequence of peptides like this compound, researchers aim to enhance antimicrobial potency, broaden the spectrum of activity, and increase selectivity for microbial cells over host cells, thereby reducing toxicity.

Effects of Single Amino Acid Substitutions (e.g., Lys, Gly, Phe, Ser, Tyr, Thr)

Single amino acid substitutions are a fundamental strategy in peptide design to probe structure-activity relationships (SAR). Studies on various temporins have demonstrated that even minor changes can have profound effects on biological activity.

Substitution with Aromatic and Hydroxyl-Containing Residues : In studies on Temporin A, replacing the N-terminal Phenylalanine (Phe¹) with Tyrosine (Tyr) or a fluorinated Phenylalanine, and substituting Serine (Ser¹⁰) with Tyr or Threonine (Thr), significantly impacted its activity. mdpi.comnih.gov Notably, the substitution of Ser¹⁰ with the more hydrophobic Tyr yielded a particularly promising analogue, highlighting the importance of this position for biological function. nih.gov

Modifying Basicity : The basicity of key residues is critical. For example, replacing a strongly basic Arginine with a less basic Lysine in Temporin F was found to diminish its antibacterial activity. researchgate.net Conversely, in analogues of Temporin GHa, substituting a native Histidine with a more consistently cationic Arginine enhanced its antimicrobial efficacy. nih.gov These findings suggest that modifying the basic residues (His¹² and Lys¹⁵) in this compound could be a viable strategy to modulate its potency.

The table below summarizes the effects of various single amino acid substitutions on temporin analogues.

Parent Peptide Position Original Residue Substituted Residue Observed Effect Reference
Temporin A1PheTyr, Phe(4-F)Altered antibacterial and antiproliferative activity. mdpi.com, nih.gov
Temporin A10SerTyr, ThrTyr substitution created a promising analogue; Thr increased antiproliferative effect. mdpi.com, nih.gov
Temporin F7ArgLysDecreased antibacterial activity. researchgate.net
Temporin GHa6, 7, 8HisArgImproved antibacterial efficacy. nih.gov

Impact of Peptide Truncations on Bioactivity

The length of an antimicrobial peptide is a critical determinant of its function. nih.govmdpi.com For temporins, a minimum length of approximately 7-8 amino acids is generally required to form a stable amphipathic α-helical structure, which is necessary for membrane interaction. researchgate.net Truncating a peptide from either the N- or C-terminus can help identify the minimal sequence required for activity and remove non-essential residues that might contribute to toxicity or manufacturing costs. While specific truncation studies on this compound are not extensively documented, the principles derived from other short AMPs suggest that careful N- or C-terminal deletions could refine its activity and selectivity.

Strategies for Modulating Charge and Hydrophobicity

Increasing Net Charge : Enhancing the net positive charge, often by introducing additional Lysine or Arginine residues, can strengthen the initial electrostatic interaction with the anionic components of bacterial cell walls (like lipopolysaccharides or teichoic acid). This strategy has been successfully applied to Temporin 1CEb analogues, where increasing the positive charge while concurrently decreasing hydrophobicity led to improved bioactivity. nih.govcnr.it

Incorporation of Non-Proteinogenic Amino Acids (e.g., fluorinated amino acids)

Introducing unnatural or non-proteinogenic amino acids is an advanced strategy to enhance peptide stability, modify conformation, and improve biological activity.

Fluorinated Amino Acids : The incorporation of fluorinated amino acids, such as 4-fluoro-phenylalanine, can enhance hydrophobic interactions and improve metabolic stability. In one study on Temporin A analogues, a peptide containing fluorinated Phenylalanine at position 1 (DT4F) demonstrated the highest antiproliferative effect among the tested compounds. mdpi.comnih.gov

D-Amino Acids : Replacing L-amino acids with their D-isomers can confer resistance to proteolytic degradation by host and bacterial proteases. Furthermore, D-amino acids can act as "helix breakers," allowing for precise control over the peptide's secondary structure. researchgate.net For instance, strategic single D-amino acid substitutions in Temporin L analogues were shown to preserve potent anti-Candida activity while eliminating toxicity towards human cells. researchgate.net Similarly, replacing L-lysines with D-lysines in a Temporin B analogue was explored to increase its stability. mdpi.com

Design of Branched Peptides for Improved Activity

Creating branched or dendritic peptide architectures is a novel approach to amplify antimicrobial potency. This design involves attaching multiple copies of an active peptide sequence to a central core, often composed of Lysine residues. This strategy increases the local concentration of the active peptide, which can lead to enhanced interactions with microbial membranes. nih.govnih.gov Studies on Temporin-1CEh demonstrated that a branched analogue exhibited potent antibacterial activity and high stability in physiological conditions, although it was accompanied by an increase in hemolytic activity. nih.govnih.gov This approach represents a promising, albeit complex, avenue for developing highly potent this compound-based antimicrobials.

Correlation between Secondary Structure Content and Specific Biological Activities (e.g., hemolytic vs. antimicrobial)

The biological function of temporins, a class of antimicrobial peptides (AMPs), is intrinsically linked to their secondary structure, which they typically adopt upon interacting with cell membranes. nih.gov While often unstructured in aqueous solutions, these peptides fold into distinct conformations, predominantly α-helices, in membrane-mimicking environments. nih.gov This conformational change is a critical determinant of their antimicrobial efficacy and their lytic activity against host cells, such as red blood cells (hemolytic activity). The balance between these two activities is a key focus of structure-activity relationship (SAR) studies, aiming to design peptides with high antimicrobial potency and low host cell toxicity.

The α-helical content is a crucial factor influencing the biological activity of temporins. semanticscholar.org For instance, studies on temporin-L and its analogs have shown that the amphipathic α-helical conformation is fundamental for penetrating and disrupting bacterial plasma membranes. rcsb.org However, the exact potency and spectrum of activity are dictated by more subtle structural features and the dynamic contributions of specific amino acid residues. rcsb.org A high proportion of a lipophilic, hydrophobic, and amphipathic structure generally correlates with both potent antimicrobial and hemolytic activities. mdpi.com

Research on various temporin analogs has provided detailed insights into how modifications in the amino acid sequence affect the secondary structure and, consequently, the biological activity. For example, a study on temporin-SHa and its analogs demonstrated that altering the sequence can significantly impact the α-helical content. The parent peptide, NST-2, exhibited an 81.5% α-helical content, whereas its retro-inverso analog, RNST, showed a reduced helical content of 62%. semanticscholar.org This change in secondary structure was accompanied by a shift in biological activity, where the retro-inverso analog was more active but also more hemolytic. semanticscholar.org The addition of a lysine residue to the C-terminus of the retro-inverso analog restored the α-helical content to 81.8%, highlighting the sensitivity of the secondary structure to specific sequence modifications. semanticscholar.org

The following table illustrates the relationship between the α-helical content and the biological activities of temporin-SHa and its analogs.

PeptideModificationα-Helical Content (%)Antimicrobial ActivityHemolytic Activity
NST-2 Parent Peptide81.5HighModerate
RNST Retro-inverso analog of NST-262.0HigherHigher
Analog 3 C-terminal Lys addition to RNST81.8--
Analog 7 Lys substitution at position 4 in RNST56.8--
Data sourced from a study on temporin-SHa analogs. semanticscholar.org Note: Specific activity values were not provided in the source for all analogs.

Furthermore, studies on a novel peptide, Temporin-PF (TPF), and its analogs have shown that a higher proportion of helical structure can correlate with stronger biological activity. mdpi.com TPF displayed a more pronounced helical structure compared to its analogs and also exhibited the strongest biological activity, suggesting that the aggregation pattern, which is influenced by the secondary structure, is essential for its function. mdpi.com The helical content of TPF and its analogs was observed to decrease in certain membrane-mimicking environments, indicating a degree of selectivity towards bacterial cell membranes. mdpi.com

The relationship between structure and activity is not always linear. For example, while cyclization is a strategy known to enhance the stability of secondary structures and antimicrobial activity, other modifications can have more complex effects. mdpi.com In the case of temporin-F derivatives, specific lysine substitutions were shown to increase antibacterial activity while maintaining low hemolytic activity, thereby improving the therapeutic window. researchgate.net However, a more significant increase in the net positive charge resulted in a substantial increase in toxicity with lesser gains in antimicrobial potency. researchgate.net

The following table summarizes the biological activities of Temporin-FL and its truncated analogs, demonstrating how modifications affect their antimicrobial and hemolytic profiles.

PeptideSequenceNet ChargeAntimicrobial Activity (MIC in μM against S. aureus)Hemolytic Activity (at 100 μM)
Temporin-FL FLPLIGRVLSGIL-NH2+216-32Low
Temporin-FLa LPLIGRVLSGIL-NH2+24-8Higher than Temporin-FL
Temporin-FLb PLIGRVLSGIL-NH2+28-16Moderate
Data derived from research on Temporin-FL and its analogs. frontiersin.org Note: MIC ranges and qualitative hemolytic descriptions are based on the source.

Biosynthesis, Genetic Regulation, and Production of Temporin Rn3

Endogenous Biosynthesis Pathway in Amphibian Organisms

The natural production of Temporin-RN3 in amphibians occurs in specialized granular glands within the skin. This process is a highly regulated pathway that ensures the correct formation and storage of the active peptide, ready for secretion in response to stress or injury.

Gene Cloning and Precursor Identification (e.g., prepropeptide cDNA)

The genetic blueprint for this compound is encoded in the amphibian genome. Through the process of gene cloning from cDNA libraries derived from amphibian skin, the precursor form of temporin peptides has been identified. mdpi.comnih.gov This precursor is a prepropeptide, a common structural organization for secreted peptides. mdpi.com The prepropeptide typically consists of three distinct domains:

A signal peptide: This N-terminal sequence directs the nascent polypeptide chain into the endoplasmic reticulum, the entry point of the secretory pathway.

An acidic spacer region: This intervening sequence is thought to play a role in the correct folding and processing of the precursor.

The mature peptide sequence: This is the C-terminal region that, after processing, will become the active this compound.

Molecular cloning studies of various temporin precursors have revealed a high degree of structural similarity in their prepropeptide organization. nih.gov For instance, the precursor for a related peptide, temporin-FL, was identified to contain the mature peptide sequence followed by a C-terminal-Gly-Lys- region, which is a signal for post-translational modification. nih.gov While a specific cDNA cloning study for this compound is not detailed in the provided search results, the general structure of temporin precursors provides a strong model for its biosynthesis.

Post-Translational Modifications (e.g., C-terminal amidation)

Following translation, the prepropeptide undergoes several crucial post-translational modifications to yield the mature, active this compound. A key modification for most temporins is C-terminal amidation. nih.govnih.gov This process is critical for the biological activity and stability of many peptides. The amidation is typically signaled by a C-terminal glycine (B1666218) residue in the precursor sequence. nih.gov Enzymatic machinery within the secretory pathway recognizes this glycine and converts it into a C-terminal amide group. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with microbial membranes. The precursor sequences of temporins often possess a highly conserved C-terminal region that facilitates this post-translational modification. nih.gov

Secretion Mechanisms of Skin Peptides

Once synthesized and processed, the mature temporin peptides are stored in large quantities within the granular glands of the amphibian skin. mdpi.com The release of these peptides is a regulated process, typically triggered by external stimuli such as injury, stress, or pathogenic threat. The secretion is a holocrine-type mechanism, where the entire content of the gland is expelled onto the skin surface. This rapid release of a concentrated cocktail of antimicrobial peptides, including this compound, provides an immediate chemical defense shield against invading microorganisms.

Synthetic Production Methodologies for this compound and Analogues

The limited natural availability of this compound and the desire to study its structure-activity relationship have driven the development of synthetic and recombinant production methods. These approaches allow for the generation of large quantities of the peptide and the creation of analogues with potentially enhanced properties.

Solid-Phase Peptide Synthesis (SPPS) (e.g., Fmoc/OBut strategy)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like this compound. nih.govdu.ac.inuci.edunih.govrsc.org The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. nih.govdu.ac.in

The general principle of Fmoc-based SPPS involves:

Attachment: The C-terminal amino acid of the peptide is attached to a solid support (resin).

Deprotection: The Fmoc protecting group on the α-amino group of the attached amino acid is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.

Repetition: The deprotection and coupling steps are repeated iteratively until the desired peptide sequence is assembled.

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the crude peptide.

This method allows for the straightforward synthesis of this compound and its analogues with high purity after purification by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Key Steps in Fmoc/tBu Solid-Phase Peptide Synthesis

StepDescriptionReagents Commonly Used
Resin Swelling Preparing the solid support for synthesis.Dimethylformamide (DMF), Dichloromethane (DCM)
Fmoc Deprotection Removal of the temporary N-terminal protecting group.20% Piperidine in DMF
Amino Acid Coupling Formation of the peptide bond.Fmoc-protected amino acid, a coupling agent (e.g., HATU, HBTU), and a base (e.g., DIPEA, NMM)
Washing Removal of excess reagents and by-products.DMF, DCM
Cleavage and Final Deprotection Release of the peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

Recombinant Expression Systems (e.g., E. coli SUMO fusion expression system for related peptides)

For the production of larger quantities of peptides or for applications where post-translational modifications are not essential or can be mimicked, recombinant expression systems offer a cost-effective alternative to chemical synthesis. Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-established genetic tools. nih.gov

However, the direct expression of small peptides like temporins in E. coli can be challenging due to their susceptibility to proteolytic degradation by host cell proteases. To overcome this, a fusion protein strategy is often employed. The Small Ubiquitin-like Modifier (SUMO) fusion system is a particularly effective approach for enhancing the expression and solubility of recombinant peptides. nih.govresearchgate.netnih.govresearchgate.net

The SUMO fusion system involves:

Gene Construction: The DNA sequence encoding this compound is fused to the gene for the SUMO protein, often with an affinity tag (e.g., a polyhistidine-tag) for purification.

Expression: The fusion construct is introduced into E. coli, and the expression of the SUMO-Temporin-RN3 fusion protein is induced. The SUMO partner acts as a chaperone, promoting proper folding and protecting the peptide from degradation.

Purification: The fusion protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Cleavage: The purified fusion protein is treated with a specific SUMO protease, which recognizes and cleaves at the junction between the SUMO protein and the target peptide, releasing the intact this compound.

Final Purification: The released this compound is then separated from the SUMO tag and the protease.

This system has been successfully used for the production of various peptides and offers a viable route for the large-scale production of this compound. nih.gov

Table 2: Comparison of Production Methods for this compound

FeatureSolid-Phase Peptide Synthesis (SPPS)Recombinant Expression (E. coli SUMO Fusion)
Principle Stepwise chemical addition of amino acids on a solid support.Biological synthesis of a fusion protein in a host organism.
Starting Materials Protected amino acids, resins, solvents, reagents.DNA construct, bacterial host, growth media.
Post-Translational Modifications Can be incorporated (e.g., C-terminal amidation).Generally not possible in E. coli (amidation requires specific enzymes not present).
Production Scale Milligrams to grams.Can be scaled up to produce larger quantities.
Cost Can be expensive, especially for long peptides.Potentially more cost-effective for large-scale production.
Purity High purity can be achieved after purification.Requires multiple purification steps to remove host proteins and fusion tag.
Analogues Easy to incorporate unnatural amino acids and modifications.Limited to the 20 standard proteinogenic amino acids.

Challenges and Optimization in Peptide Synthesis Yields and Purity

The chemical synthesis of this compound, a peptide with the sequence FFPLLFGALSSHLPKLF-NH₂, presents challenges common to the solid-phase peptide synthesis (SPPS) of hydrophobic peptides. Achieving high yields and purity requires careful optimization of the synthetic strategy to overcome issues primarily related to peptide aggregation and difficult coupling reactions.

The purity of the final peptide product is paramount, with different levels of purity required for various applications. For instance, peptides used in clinical trials or for structural studies like NMR require very high purity (>98%), while those for producing antibodies or for preliminary screening may suffice with lower purity levels (>70%). gyrosproteintechnologies.com

Optimization of the synthesis of this compound and related peptides involves a multi-faceted approach targeting various stages of the SPPS process. The choice of the solid support, or resin, is a critical first step. For hydrophobic peptides, non-polar resins are often preferred as they can reduce aggregation. nih.gov

The selection of solvents and coupling reagents also plays a crucial role. While Dimethylformamide (DMF) is a standard solvent in SPPS, for hydrophobic peptides that may exhibit poor solubility, N-methylpyrrolidone (NMP) can be a better alternative due to its lower polarity, which helps in maintaining the solubility of the growing peptide chain. nih.gov The use of chaotropic agents or surfactants can also help to disrupt secondary structures and improve reaction efficiency. genscript.com

The efficiency of the coupling reaction, where a new amino acid is added to the peptide chain, is critical for the final yield and purity. A variety of coupling reagents are available, each with different activation mechanisms and efficiencies. The choice of reagent can be critical, especially for sterically hindered amino acids or at difficult positions in the sequence.

The following table summarizes various coupling reagents used in the synthesis of temporin peptides and their general applications:

Coupling ReagentCommon AdditiveApplication Notes
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (Hydroxybenzotriazole)A widely used and effective coupling reagent for standard SPPS.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)Highly efficient reagent, particularly useful for difficult couplings and sterically hindered amino acids.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)HOBt (Hydroxybenzotriazole)Another effective reagent, often used for cyclization and fragment condensation.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Oxyma PureA newer generation coupling reagent with high efficiency and a better safety profile compared to benzotriazole-based reagents.

The final step in SPPS is the cleavage of the peptide from the resin and the removal of protecting groups, followed by purification. The most common method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). carlosdavidson.orgnih.gov The conditions for RP-HPLC, such as the choice of column and the gradient of the mobile phase, must be optimized to achieve good separation of the target peptide from impurities. For hydrophobic peptides like this compound, this can be particularly challenging due to their poor solubility in aqueous solutions.

PeptideSynthesis MethodCrude Purity (%)Final Purity (%)Overall Yield (%)Reference
Temporin-1DRaFmoc-SPPSNot Reported>95Not Reported nih.gov
Temporin-1DRbFmoc-SPPSNot Reported>95Not Reported nih.gov
NBC112Manual Fmoc-SPPSNot Reported>9564 researchgate.net
NBC759Manual Fmoc-SPPSNot Reported>9578 researchgate.net
Aβ(28-42)Fmoc-SPPSLow (<1% by HPLC)~95 (after precipitation)Substantially Increased nih.gov

Advanced Research Methodologies Applied to Temporin Rn3 Studies

Analytical Techniques for Peptide Characterization

The precise characterization of Temporin-RN3 is fundamental to understanding its biological activity. This involves determining its molecular structure and amino acid composition through a combination of advanced analytical techniques.

Molecular Cloning and Mass Spectrometry (MS)

Molecular cloning is a foundational technique used to isolate and replicate the gene encoding for this compound. This process typically involves creating a cDNA library from the skin secretions of the frog species from which the peptide originates. nih.govresearchgate.net By screening this library, the precursor protein containing the this compound sequence can be identified. nih.gov This approach not only confirms the peptide's sequence but also provides insights into its biosynthesis, revealing a tripartite precursor structure that includes a signal peptide, an acidic propiece, and the active peptide itself. nih.gov

Following isolation, often through methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) is employed for precise molecular weight determination and sequence verification. nih.gov MS analysis provides a rapid and accurate measurement of the peptide's mass, confirming its identity. researchgate.net This technique is crucial for verifying the primary structure of both naturally isolated and synthetically produced this compound.

ParameterDescriptionReference
cDNA Library Screening Identifies the gene encoding the peptide from a collection of DNA copies of mRNA molecules. nih.gov
Precursor Structure Reveals the initial, inactive form of the peptide, including signal and pro-sequences. nih.gov
HPLC Fractionation Separates the peptide from a complex mixture of other molecules in skin secretions. nih.gov
Mass Spectrometry Accurately measures the molecular mass of the peptide to confirm its identity. researchgate.net

Amino Acid Sequencing and Composition Analysis

Detailed knowledge of the amino acid sequence and composition of this compound is critical for understanding its structure-function relationship. While molecular cloning provides the theoretical sequence, direct amino acid analysis and sequencing are performed to confirm this and to identify any post-translational modifications. nih.govcreative-proteomics.com

Biophysical Characterization of Peptide Structure and Dynamics

Understanding how this compound folds and interacts with its environment, particularly with bacterial membranes, is key to deciphering its mechanism of action. A suite of biophysical techniques is employed to study its secondary structure, dynamics, and interactions with model membrane systems.

Circular Dichroism (CD) Spectroscopy (Synchrotron Radiation CD, Oriented CD)

Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. wikipedia.org For this compound, CD studies reveal how its conformation changes in different environments. In aqueous solution, many temporins exhibit a random coil structure, but they adopt a more ordered α-helical conformation in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles. nih.govresearchgate.net This disorder-to-helix transition is a hallmark of many antimicrobial peptides and is crucial for their membrane-disrupting activity. nih.gov

Synchrotron Radiation Circular Dichroism (SRCD) offers significant advantages over conventional CD, including a higher signal-to-noise ratio and the ability to collect data at lower wavelengths. nih.govnih.gov This provides more detailed structural information, which is particularly valuable for studying peptides like this compound that may have complex folding behaviors. nih.govnih.gov

Oriented Circular Dichroism (OCD) is a specialized CD technique used to determine the orientation of a peptide relative to a lipid bilayer. nih.gov By analyzing the CD spectra of peptides in oriented lipid multilayers, researchers can determine whether the peptide lies parallel to the membrane surface or inserts into it. nih.govcasss.org For example, studies on similar temporins have shown that they can orient parallel to the membrane surface. nih.gov

TechniqueInformation GainedRelevance to this compoundReference
Conventional CD Secondary structure content (α-helix, β-sheet, random coil).Shows transition from random coil to α-helix in membrane environments. nih.govresearchgate.net
Synchrotron Radiation CD (SRCD) Higher resolution secondary structure information.Allows for more precise structural analysis and study in complex environments. nih.govnih.gov
Oriented CD (OCD) Orientation of the peptide relative to the membrane.Determines if the peptide inserts into or lies on the surface of the bacterial membrane. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., DOSY, STD analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into the three-dimensional structure and dynamics of peptides. taborelec.com For this compound and its analogs, NMR studies in membrane-mimicking environments, such as detergent micelles (e.g., SDS), are used to determine their high-resolution structures. researchgate.netplos.org These studies can reveal the precise helical regions and the spatial arrangement of amino acid side chains, which is critical for understanding how the peptide interacts with lipid bilayers. plos.orgfigshare.com

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion rates. rsc.orghuji.ac.il In the context of this compound, DOSY can be used to study peptide aggregation or its binding to larger structures like micelles or vesicles. rsc.orgmagritek.com

Saturation Transfer Difference (STD) NMR is a powerful method for identifying which parts of a ligand (in this case, the peptide) are in close contact with a receptor (such as a lipid micelle). glycopedia.eunih.gov By irradiating the receptor, saturation is transferred to the parts of the peptide that are binding to it. d-nb.info This allows for the mapping of the peptide's binding epitope, revealing the specific amino acid residues that are crucial for membrane interaction. plos.orgresearchgate.net

Fluorescence Spectroscopy and Quenching Assays

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of peptides with model membranes. uci.edu This can be achieved by utilizing the intrinsic fluorescence of tryptophan or tyrosine residues, or by labeling the peptide with an extrinsic fluorescent probe. For this compound, which lacks intrinsic fluorophores, extrinsic labeling would be necessary.

Fluorescence quenching assays are particularly useful for probing the peptide's interaction with and insertion into lipid vesicles. edinst.com In these experiments, a fluorescent probe is incorporated into the lipid bilayer. mpg.deresearchgate.net The addition of the peptide can lead to a change in the probe's fluorescence intensity (quenching) if the peptide comes into close proximity, indicating binding or insertion into the membrane. mpg.deresearchgate.net Leakage assays, where the release of a fluorescent dye from the interior of vesicles is monitored, can also provide direct evidence of membrane permeabilization by the peptide. mdpi.com

In Vitro Assays for Biological Activity Profiling

A variety of in vitro assays are fundamental to characterizing the biological effects of this compound. These methods allow for the controlled assessment of its antimicrobial and cytotoxic properties.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound and its analogs is primarily evaluated through standardized susceptibility tests. These assays determine the peptide's ability to inhibit or kill microbial pathogens.

Disk Diffusion and Broth Microdilution: The disk diffusion method involves placing a peptide-impregnated disk on an agar (B569324) plate inoculated with bacteria. woah.orgmsdmanuals.com The size of the inhibition zone around the disk indicates the susceptibility of the microorganism. woah.orgmsdmanuals.com However, for antimicrobial peptides (AMPs) like temporins, broth microdilution is often the preferred method. woah.orgnih.gov This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth in a liquid medium. woah.orgcabidigitallibrary.org

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): The MIC is determined by serially diluting the peptide in a 96-well microtiter plate containing a standardized bacterial suspension. cabidigitallibrary.orgjcpres.comnih.gov After incubation, the wells are visually inspected for turbidity to identify the MIC. researchgate.net To determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the initial bacterial population, aliquots from the clear wells (at and above the MIC) are plated on agar. researchgate.net The absence of growth after further incubation indicates the MBC. For instance, studies on temporin analogues have demonstrated potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with MIC values as low as 4 µM. mdpi.com

Table 1: Example of Antimicrobial Susceptibility Data for a Temporin Analog

Microorganism MIC (µM)
Staphylococcus aureus 4
Escherichia coli >128
Pseudomonas aeruginosa >128

> This table is illustrative and based on findings for temporin analogs like LGH2, which shares high homology with this compound. mdpi.com

Cell Viability and Antiproliferative Assays

To assess the effect of this compound on eukaryotic cells, researchers utilize cell viability and antiproliferative assays. These tests are crucial for understanding the peptide's selectivity and potential as an anticancer agent.

MTT Dye Reduction Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. plos.orgjrmds.in Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. plos.orgjrmds.in The amount of formazan produced, which is dissolved and measured spectrophotometrically, is proportional to the number of living cells. jrmds.innih.gov Studies on various temporins have used the MTT assay to evaluate their cytotoxic effects on different cancer cell lines, such as A549 (lung), MCF-7 (breast), HepG2 (liver), and PC3 (prostate), as well as on non-cancerous cells like HUVEC. researchgate.netnih.gov For example, Temporin-1CEa demonstrated a dose-dependent reduction in the viability of MDA-MB-231 and MCF-7 breast cancer cells after just one hour of incubation. plos.org

Neutral Red Uptake (NRU) Test on Cell Lines: The NRU assay is another method to assess cytotoxicity by measuring the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. europa.eure-place.benih.gov Damage to the cell surface or lysosomal membranes results in a decreased uptake of the dye. ivami.com This assay has been used to determine the cytotoxic potential of temporins on various cell lines, including A549 lung cancer cells. nih.govnih.gov A significant decrease in cell viability, as indicated by reduced Neutral Red uptake, was observed at higher concentrations of temporin-SHf. nih.gov

Table 2: Illustrative Cell Viability Data for a Temporin Peptide

Cell Line Peptide Concentration (µM) Cell Viability (%)
A549 10 ~90
A549 50 ~60
MCF-7 40 22 ± 4

> Data is compiled from studies on various temporin peptides to illustrate typical findings. plos.orgresearchgate.net

Membrane Permeabilization Assays

A key mechanism of action for many antimicrobial peptides, including temporins, is the disruption of cell membranes. Assays that measure membrane permeabilization are therefore essential.

Dye Leakage: This assay uses artificial lipid vesicles (liposomes) loaded with a fluorescent dye, such as calcein (B42510). mdpi.comresearchgate.net The addition of a membrane-active peptide like this compound can cause the formation of pores or other disruptions in the liposome (B1194612) bilayer, leading to the leakage of the entrapped dye. mdpi.comresearchgate.net The resulting increase in fluorescence in the surrounding medium is measured to quantify the extent of membrane permeabilization. researchgate.net Studies have shown that temporins can induce significant dye leakage from liposomes, with the rate of leakage being dependent on the peptide concentration. mdpi.com For instance, the temporin analog LGH2 caused up to 85.13% calcein leakage from liposomes at a concentration of 128 μM. mdpi.com

Propidium (B1200493) Iodide (PI) Uptake: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. nih.govdenovix.com When the cell membrane is compromised, PI enters the cell, binds to DNA, and emits a strong red fluorescence. nih.govdenovix.comiqproducts.nl This increase in fluorescence can be quantified to assess membrane damage. The PI uptake assay is often used in conjunction with flow cytometry to analyze cell populations. nih.govmdpi.com It has been employed to demonstrate that temporin analogs can damage the cell membranes of bacteria like S. aureus. mdpi.com

Flow Cytometry (FCM) for Cellular Interaction Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. nih.govresearchgate.net In the context of this compound research, FCM is used to quantify various cellular parameters, including membrane integrity and cell death. mdpi.comresearchgate.net By staining cells with fluorescent dyes like propidium iodide, researchers can distinguish between live and dead cells based on their fluorescence intensity. mdpi.comiqproducts.nl This method provides quantitative data on the percentage of cells affected by the peptide and can reveal dose-dependent effects on cell membrane integrity. mdpi.com For example, FCM analysis of S. aureus treated with a temporin analog showed an increase in the number of dead cells with increasing peptide concentration. mdpi.com

Microscopic and Imaging Techniques for Cellular Interactions

Visualizing the direct interaction of this compound with cells provides invaluable insights into its mechanism of action. High-resolution microscopy techniques are employed for this purpose.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is an advanced optical imaging technique that provides high-resolution, three-dimensional images of cells and tissues. nih.govjkslms.or.kr It is particularly useful for localizing fluorescently labeled molecules within cells. researchgate.netresearchgate.net In studies of temporins, CLSM has been used to visualize the peptide's interaction with bacterial and cancer cells. mdpi.commdpi.com By labeling the peptide with a fluorescent tag, researchers can track its binding to the cell surface and its subsequent effects on membrane integrity. mdpi.com For instance, CLSM has been used to confirm that temporin analogs disrupt the cell membrane of bacteria, leading to cell death. mdpi.commdpi.com These imaging studies provide direct visual evidence that complements the quantitative data obtained from other assays.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface topography of cells, providing detailed three-dimensional images. In the study of antimicrobial peptides like temporins, SEM is instrumental in visualizing the morphological changes induced in bacteria upon peptide treatment.

Studies on temporin-derived peptides have demonstrated the utility of SEM in observing their effects on bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). When MRSA cells in the exponential growth phase are incubated with these peptides, subsequent SEM imaging reveals significant damage. scispace.com Untreated MRSA cells typically appear intact, with a smooth and spherical morphology. scispace.com In stark contrast, bacteria treated with temporin peptides show severe damage. The cell surfaces become rough, and many cells are completely destroyed, with cellular debris aggregating together. scispace.comfrontiersin.org This indicates a leakage of intracellular contents and a complete loss of the original cellular structure. scispace.com The SEM approach allows for a step-by-step visualization of the cell death process, from initial disruption and plasmolysis to the eventual loss of the outer membrane and cytoplasm spillage. banglajol.info This method is not only used to confirm the antimicrobial effect but also to study the impact on bacterial biofilms, revealing disruption and blockage of biofilm formation. frontiersin.org

Table 1: Summary of Morphological Changes Observed by SEM in Bacteria Treated with Temporin Peptides
Observed FeatureDescriptionReference
Surface RougheningThe smooth surface of the bacterial cell becomes uneven and coarse. banglajol.info
Cell DisruptionVisible breaks and holes appear on the cell surface. scispace.combanglajol.info
Leakage of Intracellular ContentsCytoplasmic materials are seen external to the cell, indicating membrane rupture. scispace.com
Biofilm DisruptionThe structured community of biofilm is broken down and dispersed. frontiersin.org

Transmission Electron Microscopy (TEM) for Membrane Damage Visualization

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structures of a cell, making it an invaluable tool for visualizing the specific damage caused to the bacterial cell membrane by antimicrobial peptides. mdpi.com TEM studies on temporins have provided direct evidence of their membrane-disrupting mechanisms.

Table 2: Key Findings from TEM Analysis of Temporin-Treated Cells
FindingDescription of EffectTemporin StudiedReference
Membrane BreakageDiscontinuity and rupture of the cellular membrane.Temporin 1CEa nih.govconicet.gov.ar
Leakage of CytoplasmObservation of cellular contents outside the cell boundary.Temporin 1CEa nih.govconicet.gov.ar
Internalization and Mitochondrial TargetingPeptide is found within the cell, causing damage to internal organelles like mitochondria.Temporin 1CEa conicet.gov.ar
Formation of 'Ghost-like' BacteriaCells appear empty of their internal contents but largely maintain their shape.Temporin L nih.gov

Computational and In Silico Approaches

Computational methods are essential for predicting the structural features of this compound and simulating its dynamic interactions with bacterial membranes at an atomic level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

Bioinformatics Tools for Sequence and Structure Prediction (e.g., helical wheel diagrams)

Bioinformatics tools are fundamental in the initial characterization of newly discovered peptides like this compound. These tools can predict secondary structures, physicochemical properties, and potential functions based on the amino acid sequence. mdpi.com A key predictive visualization is the helical wheel diagram, which projects the amino acid sequence onto a spiral, illustrating the distribution of hydrophobic and hydrophilic residues. researchgate.netmdpi.com

For amphipathic peptides such as temporins, this diagram reveals a distinct separation of polar and nonpolar faces, which is crucial for their interaction with and insertion into lipid membranes. mdpi.com A study on the novel antimicrobial peptide LGH2, which shares the highest homology with this compound, utilized such tools. mdpi.com The analysis revealed that both peptides contain similar fragments rich in hydrophobic amino acids (e.g., L-X-L-F and L-X-S), which promotes the formation of stable α-helical structures. mdpi.com The helical wheel projection for LGH2 clearly showed a distinguishable hydrophobic face and a hydrophilic face, a feature essential for antimicrobial activity and directly applicable to understanding the structure of the homologous this compound. mdpi.com

Table 3: Predicted Physicochemical Properties of this compound and Homologous Peptides
PropertyPredicted Characteristic for TemporinsSignificanceReference
Secondary StructurePredominantly α-helical conformationStable structure for membrane interaction mdpi.commdpi.com
AmphipathicityDistinct hydrophobic and hydrophilic facesFacilitates insertion into lipid bilayers mdpi.com
Net ChargePositive (cationic) at neutral pHInitial electrostatic attraction to negatively charged bacterial membranes frontiersin.orgconicet.gov.ar
HydrophobicityHigh proportion of hydrophobic residuesDrives partitioning into the membrane core frontiersin.org

Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of peptides and their interactions with lipid bilayers at an atomic resolution. acs.org These simulations can model the process of a peptide approaching, binding to, and inserting into a bacterial membrane, providing detailed insights into the mechanism of action. acs.orgresearchgate.net

MD studies on temporins, such as Temporin L, have shown that these peptides have a strong tendency to aggregate in aqueous environments. acs.org The simulations reveal that upon approaching a lipid membrane, the N-terminus of the peptide, which often possesses high conformational flexibility, plays a key role in penetrating the membrane. mdpi.com All-atom and coarse-grained MD simulations of Temporin B interacting with mixed phospholipid membranes have confirmed experimental findings, showing the peptide's ability to form clusters on the membrane surface and promote the extrusion of lipids, leading to membrane destabilization. researchgate.net These simulations are crucial for understanding the complex, dynamic events that lead to membrane permeabilization and cell death, which are central to the function of this compound. acs.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, these methods can be used to investigate its interaction with specific molecular targets, such as bacterial membrane components or intracellular proteins. mdpi.com

For example, a combination of molecular docking, fluorescence experiments, and biochemical assays supported the hypothesis that the bacterial cell division protein FtsZ is a target for Temporin L. mdpi.com Docking studies can predict the binding pose and affinity between the peptide and its target, providing a structural basis for the observed biological activity. researchgate.net In a study of the peptide LGH2, which is highly homologous to this compound, molecular docking was used to predict interactions between the peptide and its microbial targets. mdpi.com Such in silico studies are instrumental in generating hypotheses about the mechanism of action and guiding the design of more potent peptide analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. scribd.com For antimicrobial peptides, QSAR models correlate physicochemical descriptors of the peptides (such as hydrophobicity, net charge, and helical content) with their observed antimicrobial or hemolytic activity. acs.orgresearchgate.net

Table 4: Key Parameters in QSAR Models for Temporin Peptides
Parameter (Descriptor)Influence on ActivityDesired Outcome for Drug DesignReference
Overall HydrophobicityDirectly correlated with hemolytic (toxic) activity.Optimize for antimicrobial effect while minimizing toxicity. acs.org
Net Positive ChargeAids selectivity towards Gram-negative bacteria and fungi.Increase charge to enhance selectivity and initial membrane binding. mdpi.comresearchgate.net
α-HelicityDirectly correlated with hemolytic activity.Modulate helicity to balance antimicrobial potency and toxicity. frontiersin.orgacs.org
Lipophilicity of Polar ResiduesA decrease confers selectivity for pathogen over mammalian cells.Decrease to improve the therapeutic index. researchgate.net

In Vivo Efficacy Studies in Animal Models

Following a comprehensive review of published scientific literature, no specific studies detailing the in vivo efficacy of the chemical compound this compound in either Galleria mellonella larva models or murine models for infection were identified.

While research exists on the in vivo effects of other members of the temporin family of antimicrobial peptides, such as Temporin-A and Temporin-L, data pertaining specifically to this compound is absent in the public domain. nih.govplos.orgresearchgate.net The available literature identifies this compound as a peptide isolated from the frog species Rana ornativentris, with the amino acid sequence FFPLLFGALSSHLPKLF. nih.gov However, its biological activity and effectiveness in live animal infection models have not been reported.

Due to the lack of available research data, a detailed summary of research findings and corresponding data tables on the in vivo efficacy of this compound cannot be provided at this time. Further research is required to determine the potential of this specific compound in treating infections in living organisms.

Translational Research Potential and Future Directions for Temporin Rn3

Development of Novel Antimicrobial Strategies

The primary characteristic of the temporin family of peptides is their antimicrobial activity, particularly against Gram-positive bacteria. conicet.gov.armdpi.com This has made them attractive candidates for developing new strategies to combat infectious diseases, especially in the face of rising antimicrobial resistance. frontiersin.orgmdpi.com

Overcoming Antimicrobial Resistance via Temporin-RN3 Derivatives

There is currently a lack of specific research data on the development and efficacy of this compound derivatives in overcoming antimicrobial resistance.

However, the modification of other temporins has proven to be a successful strategy for enhancing antimicrobial potency and stability. For instance, derivatives of Temporin-GHa, named GHaR and GHa11R, were designed to boost antibacterial activity against Streptococcus mutans. nih.gov These derivatives were shown to inhibit biofilm formation and reduce the production of virulence factors. nih.gov Similarly, designing analogs of other temporins by substituting specific amino acids has led to improved activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). dovepress.com This approach of creating derivatives is a key area of research for the temporin family, aiming to create peptides with higher efficacy and lower toxicity. researchgate.net While this suggests a potential avenue for future this compound research, no such derivatives have been documented in the available literature.

Exploration of Combination Therapies

Specific studies on the use of this compound in combination therapies with conventional antibiotics are not found in the current scientific literature.

Research on other temporins, however, highlights the potential of this approach. Temporin A has been shown to act synergistically with the antibiotic gentamicin (B1671437) to combat biofilms of Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.commdpi.com In another example, Temporin L demonstrated synergistic activity with β-lactam antibiotics like imipenem (B608078) and piperacillin (B28561) in rat models of septic shock, leading to higher survival rates. nih.govresearchgate.net The rationale behind combination therapy is to target different bacterial mechanisms simultaneously, which can enhance efficacy and reduce the likelihood of resistance development. sgul.ac.ukfrontiersin.org This is a promising strategy for antimicrobial peptides in general, though it remains an unexplored area for this compound. conicet.gov.ar

Potential for Anti-Cancer Therapeutic Exploration (In Vitro and Preclinical)

There is no specific in vitro or preclinical research data available on the anti-cancer potential of this compound.

The broader temporin family, however, has been investigated for its anti-cancer properties. dovepress.commdpi.com Peptides like Temporin-1CEa have demonstrated cytotoxic effects against various human cancer cell lines, including breast cancer, by disrupting the cancer cell membrane. mdpi.comresearchgate.net Studies on Temporin-SHf have shown that it can inhibit the proliferation and migration of A549 lung cancer cells and induce apoptosis. nih.gov The proposed mechanism for this selectivity towards cancer cells is often linked to differences in cell membrane composition, such as higher negative charges on the surface of cancer cells. nih.gov Analogs of temporins have been specifically designed to improve selectivity and cytotoxic potency against cancer cells while minimizing effects on normal cells. semanticscholar.org While these findings suggest that other temporins are promising candidates for cancer therapy, similar investigations into this compound have not been reported. frontiersin.org

Applications in Biomaterials and Nanotechnology

Specific research on the integration of this compound into biomaterials or its encapsulation in nanoparticles is not available. This field represents a significant area of development for antimicrobial peptides to enhance their stability and targeted delivery. nih.gov

Integration into Antimicrobial Coatings and Surfaces

Currently, there are no studies documenting the use of this compound in antimicrobial coatings.

The development of antimicrobial surfaces is a key strategy to prevent infections associated with medical devices. researchgate.net Research in this area has involved immobilizing other antimicrobial peptides onto surfaces to create materials that can kill microbes on contact. This approach aims to prevent the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat. nih.gov For example, analogs of Temporin-SHa have been successfully grafted onto gold surfaces, resulting in significant antibacterial activity and a reduction in bacterial adhesion. frontiersin.org Such strategies are being explored to create permanently sterile materials, but the application of this compound in this context remains to be investigated.

Peptide Delivery Systems and Nanoparticle Encapsulation

There is no specific research on delivery systems or nanoparticle encapsulation for this compound.

For the broader temporin family, nanotechnology offers a promising way to overcome limitations such as poor stability and potential toxicity. conicet.gov.arfrontiersin.org Encapsulating temporins in nanoparticles can protect them from degradation in the body and allow for a sustained release of the peptide. nih.gov For example, Temporin B has been encapsulated into chitosan (B1678972) nanoparticles, which was found to reduce its cytotoxicity against mammalian cells while maintaining a long-term antibacterial effect against Staphylococcus epidermidis. frontiersin.orgnih.gov Similarly, PEG-modified liposomes have been used to deliver Temporin-1CEa to improve its stability and uptake by cancer cells. dovepress.com These delivery systems are a critical step in translating antimicrobial peptides into viable therapeutic agents, though this has not yet been explored for this compound. nih.govrsc.org

Addressing Stability and In Vivo Efficacy Challenges (excluding human trials)

A significant hurdle in the therapeutic development of peptide-based drugs is their susceptibility to degradation and reduced effectiveness in complex biological systems.

The inherent vulnerability of peptides to proteases in the body limits their bioavailability and therapeutic window. Several chemical modification strategies can be employed to increase the proteolytic resistance of peptides like this compound. researchgate.net One common approach involves the substitution of naturally occurring L-amino acids with their D-enantiomers at known protease cleavage sites. mdpi.comnih.gov This modification makes the peptide unrecognizable to standard proteases, thereby extending its half-life. mdpi.com

Other effective strategies include modifying the peptide's termini by N-terminal acetylation and C-terminal amidation, which can block the action of exopeptidases. researchgate.netnih.gov Furthermore, strategic substitution of amino acids can bolster stability; for instance, incorporating tryptophan (W) has been shown to reduce proteolytic degradation by certain elastases and proteases while potentially improving antimicrobial action. nih.gov Structural modifications, such as hydrocarbon stapling, can also be used to lock the peptide into its bioactive helical conformation, which can enhance stability without compromising activity. mdpi.com

Table 1: Potential Strategies for Enhancing Proteolytic Stability of this compound

StrategyDescriptionPotential Advantage
D-Amino Acid Substitution Replacing standard L-amino acids with their D-isomers at protease cleavage sites.Renders the peptide indigestible by common proteases, increasing its half-life. mdpi.comnih.gov
Terminal Modifications Acetylation of the N-terminus and/or amidation of the C-terminus.Blocks degradation by exopeptidases, increasing the peptide's lifespan in biological fluids. researchgate.netnih.gov
Amino Acid Substitution Replacing specific amino acids with others, such as Tryptophan (W).Can reduce susceptibility to certain endoproteases and may enhance antimicrobial performance. nih.gov
Hydrocarbon Stapling Introducing a synthetic brace to enforce and stabilize the peptide's secondary structure (e.g., α-helix).Protects the peptide structure from degradation and can improve biological activity. mdpi.com

Beyond stability, the efficacy of AMPs can be hampered in vivo by interactions with salts, serum components, and other biological macromolecules. nih.gov The complex infection environment presents a significant challenge to confirming the therapeutic potential observed in standard laboratory tests. nih.gov Therefore, a critical area of translational research is the optimization of this compound to maintain its activity under physiological conditions. This involves assessing its function in the presence of biological fluids to simulate the conditions of a real infection site. nih.gov Future studies could focus on creating analogues of this compound that are less affected by high ionic strengths or the presence of host molecules, ensuring that the peptide can effectively reach and disrupt its microbial targets in a living organism.

Unexplored Biological Activities and Therapeutic Niches

While temporins are primarily known for their antibacterial properties, particularly against Gram-positive bacteria, the broader therapeutic potential of this compound remains largely unexplored. researchgate.netnih.gov Research into other members of the temporin family reveals a wide array of biological activities that suggest promising, yet uninvestigated, applications for this compound.

For example, Temporin A has demonstrated potent antiparasitic action against Leishmania and acts as a chemoattractant for immune cells, indicating a possible role in immunomodulation. mdpi.com Similarly, Temporin G has been found to inhibit respiratory viruses like influenza and parainfluenza, suggesting a potential antiviral application. nih.gov These findings highlight that this compound could possess therapeutic value beyond its known antimicrobial effects, such as in anticancer, antiviral, or anti-inflammatory contexts. researchgate.netmdpi.com Investigating these potential activities could open up new therapeutic niches for this compound.

Table 2: Potential Unexplored Activities for this compound Based on Congeners

Biological ActivityKnown Temporin AnaloguePotential Therapeutic Niche for this compound
Antiviral Temporin GTreatment of respiratory viral infections. nih.gov
Antiparasitic Temporin ADevelopment of new treatments for protozoan infections like Leishmaniasis. mdpi.com
Immunomodulatory Temporin AUse as a host defense peptide that can recruit immune cells to an infection site. mdpi.com
Anticancer General Temporin FamilyPotential as a selective agent against cancerous cells. researchgate.net
Synergistic Agent Temporin AUse in combination with conventional antibiotics to treat biofilm-associated infections. mdpi.com

Advanced Gene Editing and Synthetic Biology Approaches for Temporin Production

The traditional method for obtaining temporins from natural sources is not scalable for therapeutic production. Chemical synthesis, while effective for research, can be costly for large-scale manufacturing. Advanced gene editing and synthetic biology offer a transformative solution. numberanalytics.comnih.gov Technologies like CRISPR/Cas have revolutionized genetic engineering, enabling the design of microbial bio-factories for efficient and cost-effective peptide production. nih.govfrontiersin.org

By inserting the genetic sequence for this compound into a suitable host organism, such as the yeast Saccharomyces cerevisiae, it is possible to establish a stable and scalable production platform. numberanalytics.comcrisprmedicinenews.com Synthetic biology approaches can further optimize this process by engineering the host's metabolic pathways to improve yield and purity. numberanalytics.com This not only reduces production costs but also provides a reliable supply of the peptide for extensive preclinical research and potential future applications. numberanalytics.comcrisprmedicinenews.com

Comprehensive Understanding of this compound's Broader Biological Context and Ecosystemic Role

Temporins are secreted by frogs as part of a complex chemical defense cocktail found in their skin. nih.gov This secretion serves to protect the amphibian from a wide range of pathogens in its environment and may also act as a defense against predators. nih.govmdpi.com The diversity of these peptides within a single species is thought to be a strategy to achieve broad-spectrum protection and prevent the development of microbial resistance. nih.gov

While this provides a general context, the specific ecosystemic role of this compound is not fully understood. Future research should aim to elucidate its precise function within its native amphibian species. Understanding how its production is regulated by environmental factors and its interactions with other peptides in the secretion could provide valuable insights into its natural function and evolutionary significance. nih.gov This knowledge could, in turn, inform its therapeutic development, for instance, by revealing synergistic interactions that could be mimicked in clinical applications.

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a truly comprehensive understanding of this compound, future research must move beyond single-data-point analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the biological systems involved. azolifesciences.comd-nb.info

By applying multi-omics approaches, researchers can map the intricate regulatory networks that control the expression of this compound in its native host. frontiersin.org Furthermore, integrating these data types can reveal the complex molecular interactions between the peptide and its target cells, identifying the full cascade of events that leads to cell death. biorxiv.orgmdpi.com This systems-level understanding is crucial for identifying potential biomarkers, uncovering detailed mechanisms of action, and ultimately facilitating the rational design of more effective and targeted peptide-based therapies. frontiersin.orgbiorxiv.org

Q & A

What are the primary research gaps in understanding Temporin-RN3's mechanism of action, and how can they be addressed experimentally?

Answer:
To address mechanistic gaps, researchers should adopt a multi-modal approach:

  • In vitro assays : Measure membrane disruption using fluorescence-based dye leakage assays (e.g., calcein release from liposomes) to quantify pore formation .
  • Molecular dynamics simulations : Model interactions between this compound and lipid bilayers to predict binding affinities and conformational changes .
  • Comparative studies : Benchmark this compound against structurally similar peptides (e.g., Temporin-1CE) to identify sequence-specific functional variations .
    Advanced consideration : Integrate cryo-EM to resolve tertiary structures of peptide-lipid complexes, which can clarify transient interactions missed in static models .

How should researchers design experiments to resolve contradictory data on this compound's antimicrobial efficacy across studies?

Answer:
Contradictions often arise from variability in experimental conditions. Mitigate this by:

  • Standardizing protocols : Use CLSI/MIC guidelines for antimicrobial testing, including consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
  • Controlled variables : Document pH, temperature, and ion concentration (e.g., Ca²⁺/Mg²⁺), as these influence peptide stability and activity .
  • Statistical validation : Apply ANOVA or mixed-effects models to account for inter-lab variability and batch effects .
    Advanced consideration : Perform meta-analyses of published datasets to identify confounding factors (e.g., solvent composition) using PRISMA guidelines .

What methodologies are optimal for assessing this compound's cytotoxicity in mammalian cells?

Answer:
Prioritize tiered testing:

Preliminary screens : Use MTT or resazurin assays on immortalized cell lines (e.g., HEK-293) to estimate IC₅₀ values .

Mechanistic profiling : Employ flow cytometry to distinguish apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) .

Tissue-specific models : Co-culture systems (e.g., keratinocytes with immune cells) to mimic in vivo microenvironments .
Advanced consideration : Utilize organ-on-chip platforms to evaluate peptide toxicity in dynamic, multi-tissue contexts .

How can researchers optimize this compound's stability under physiological conditions for translational applications?

Answer:
Address degradation challenges via:

  • Chemical modification : Introduce D-amino acids or cyclization to reduce protease susceptibility. Validate stability using HPLC and mass spectrometry .
  • Encapsulation strategies : Test liposomal or nanoparticle carriers to protect the peptide in serum-rich environments .
  • Accelerated aging studies : Expose this compound to simulated physiological conditions (e.g., 37°C, pH 7.4) and quantify half-life via circular dichroism .
    Advanced consideration : Use machine learning (e.g., AlphaFold2) to predict mutation sites that enhance stability without compromising activity .

What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous cell populations?

Answer:

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients .
  • Heterogeneity analysis : Apply single-cell RNA sequencing to identify subpopulations with divergent responses, followed by cluster-specific dose modeling .
  • Robustness checks : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in parameter estimates .
    Advanced consideration : Implement Bayesian hierarchical models to integrate prior data from related peptides, improving precision in sparse datasets .

How can researchers validate this compound's specificity for bacterial vs. mammalian membranes?

Answer:
Combine biophysical and biological assays:

  • Surface plasmon resonance (SPR) : Compare binding kinetics to synthetic lipid bilayers mimicking bacterial (e.g., POPG) vs. mammalian (e.g., POPC/cholesterol) membranes .
  • Hemolytic assays : Quantify red blood cell lysis at peptide concentrations effective against pathogens .
  • Selectivity index : Calculate ratios of HC₅₀ (hemolytic concentration) to MIC (minimum inhibitory concentration) to benchmark specificity .
    Advanced consideration : Use atomic force microscopy (AFM) to visualize real-time membrane disruption at nanoscale resolution .

What are the ethical and methodological considerations for in vivo studies of this compound?

Answer:

  • Ethical compliance : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes and predefined humane endpoints .
  • Dosage justification : Base in vivo doses on pharmacokinetic data (e.g., AUC from prior rodent studies) rather than arbitrary scaling .
  • Blinding protocols : Ensure treatment allocation is concealed during data collection and analysis to reduce bias .
    Advanced consideration : Pre-register study designs on platforms like OSF to enhance transparency and reproducibility .

How should researchers address discrepancies between in silico predictions and experimental results for this compound?

Answer:

  • Model refinement : Calibrate force fields in MD simulations using experimental data (e.g., NMR chemical shifts) to improve accuracy .
  • Hypothesis-driven mutagenesis : Test computational predictions (e.g., key residue interactions) via site-directed mutagenesis and functional assays .
  • Error analysis : Quantify uncertainty in predictions using ensemble simulations or sensitivity analyses .
    Advanced consideration : Adopt active learning frameworks, iteratively updating models with new data to reduce prediction gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.